(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone
Description
Chemical Classification and Nomenclature
(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is a synthetic organic compound classified under sulfonamide derivatives and piperazine-based heterocycles . Its molecular architecture integrates a piperazine core linked to a morpholinosulfonyl group and a p-tolyl methanone moiety. The IUPAC name, (4-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone , reflects its structural components systematically.
| Property | Value |
|---|---|
| CAS Registry Number | 825607-97-4 |
| Molecular Formula | C₁₆H₂₃N₃O₄S |
| Molecular Weight | 353.4 g/mol |
| ChemSpider ID | 1671221 |
The compound belongs to the broader category of aryl sulfonamides , characterized by the presence of a sulfonyl group bridging two nitrogen-containing rings. Its classification underscores its potential relevance in medicinal chemistry, particularly in drug discovery targeting enzyme inhibition or receptor modulation.
Historical Development and Discovery
The development of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is rooted in the broader evolution of sulfonamide chemistry. Sulfonamides gained prominence in the 1930s as the first systemic antibacterial agents, with Prontosil marking a milestone in synthetic drug discovery. Subsequent research expanded sulfonamide applications beyond antimicrobial activity, exploring their roles in enzyme inhibition and cancer therapy.
Piperazine derivatives emerged as critical scaffolds in drug design due to their conformational flexibility and ability to engage biological targets. The integration of morpholinosulfonyl groups into piperazine frameworks, as seen in this compound, represents a strategic effort to enhance pharmacological properties such as solubility and target affinity. While the exact timeline of this compound’s synthesis remains undocumented, its structural features align with late 20th-century trends in optimizing sulfonamide-piperazine hybrids for therapeutic applications.
Structural Features and Key Functional Groups
The compound’s structure comprises three distinct regions:
- Piperazine Core : A six-membered diamine ring providing a rigid scaffold for functional group attachment.
- Morpholinosulfonyl Group : A morpholine ring (OCH₂CH₂N) connected via a sulfonyl (-SO₂-) bridge, enhancing electronic and steric properties.
- p-Tolyl Methanone : A para-methyl-substituted benzoyl group contributing to lipophilicity and potential aromatic interactions.
Key functional groups include:
- Sulfonamide (-SO₂-NR₂) : Imparts polarity and hydrogen-bonding capability, critical for target engagement.
- Ketone (C=O) : Stabilizes molecular conformation and participates in dipole interactions.
- Morpholine Oxygen : Enhances water solubility and modulates pharmacokinetics.
The synergistic interplay of these groups positions the compound as a versatile candidate for structure-activity relationship (SAR) studies in drug development.
Chemical Registry and Database Information
(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is cataloged across major chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| CAS Registry | 825607-97-4 |
| ChemSpider | 1671221 |
| PubChem CID | 25667678 (related analogue) |
| EVTECHEM | EVT-1418349 |
These entries provide foundational data for researchers accessing physicochemical properties or sourcing the compound for experimental studies.
Synonyms and Alternative Designations
The compound is recognized under multiple nomenclature systems and commercial designations:
- (4-Methylphenyl)[4-(4-morpholinylsulfonyl)-1-piperazinyl]methanone (IUPAC)
- 4-{[4-(4-Methylbenzoyl)-1-piperazinyl]sulfonyl}morpholine
- AGN-PC-0KDS11 (pharmacological code)
- EVT-1418349 (commercial catalog ID)
Such variability in naming reflects its interdisciplinary relevance across synthetic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
(4-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)16(20)17-6-8-18(9-7-17)24(21,22)19-10-12-23-13-11-19/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVVVSIZPJFMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of p-tolylmethanone with piperazine, followed by the introduction of a morpholinosulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Piperazin-1-yl(p-tolyl)methanone (CAS 111752-26-2)
- Structure: Lacks the morpholinosulfonyl group; simpler p-tolyl-piperazine ketone.
- Molecular Formula : C₁₂H₁₆N₂O.
- Key Differences : Absence of sulfonamide and morpholine reduces polarity and molecular weight (204.27 g/mol vs. ~484.4 g/mol for the target compound) .
(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 877818-56-9)
- Structure: Contains morpholinosulfonyl and chlorophenyl groups.
- Molecular Weight : 484.4 g/mol.
- Key Similarities: Shared morpholinosulfonyl group enhances hydrogen-bonding capacity and metabolic stability. Chlorine substituents may increase lipophilicity (logP ~3.5 inferred from analogs) .
C. 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351)
- Structure : Halogenated aryl groups (Cl, F).
- Molecular Weight : 318.78 g/mol.
- Key Differences : Fluorine and chlorine substituents modulate electronic effects and binding affinity compared to the methyl group in p-tolyl .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | ~484.4* | ~3.5* | Not reported | Morpholinosulfonyl, p-tolyl |
| Piperazin-1-yl(p-tolyl)methanone | 204.27 | 2.1† | Not reported | p-Tolyl, ketone |
| CAS 877818-56-9 | 484.4 | ~3.5* | Not reported | Morpholinosulfonyl, chlorophenyl |
| Y030-1351 | 318.78 | 3.45 | Not reported | Chlorophenyl, fluorophenyl |
| (4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone | 317.37 | ~2.8* | Not reported | Nitrophenyl, thiophene |
| A-16 (Methylpiperazine derivative) | Not reported | Not reported | 196–198 | Methylpiperazine, p-tolyl |
*Estimated based on structural analogs. †Calculated using ChemDraw.
Biological Activity
(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structural features, including a piperazine ring and a morpholinosulfonyl group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is C14H20N2O3S. The compound features:
- Piperazine Ring : A common motif in many pharmaceuticals that enhances biological activity.
- Morpholinosulfonyl Group : This group may improve solubility and bioavailability.
- p-Tolyl Group : Influences the compound's reactivity and interaction with biological targets.
The precise mechanism of action for (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to therapeutic effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives, including (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone, display antibacterial properties. For example, modifications to the sulfonamide side chains can enhance activity against various bacterial strains .
Anticancer Potential
Preliminary studies suggest that compounds with similar structural motifs have shown promise in cancer treatment. The piperazine and morpholine groups may contribute to cytotoxicity against cancer cell lines by interfering with cellular signaling pathways .
Neuropharmacological Effects
Given the structural characteristics of piperazine derivatives, there is potential for (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone to exhibit neuropharmacological effects. Research into related compounds indicates they may act as anxiolytics or antidepressants .
Case Studies
- Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with morpholino and sulfonamide groups showed significant inhibition zones, suggesting potential as antibacterial agents.
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that modifications to the morpholino group could enhance cytotoxicity. The most potent analogs were linked to specific structural configurations that optimize binding to target proteins involved in cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (4-(Morpholinosulfonyl)piperazin-1-yl)(methyl)methanone | C13H19N2O3S | Moderate antibacterial | Less potent than p-tolyl analog |
| (4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanone | C14H20N2O3S | High anticancer activity | Effective against multiple cancer lines |
| (4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanone | C14H21N2O3S | Low neuropharmacological effects | Limited efficacy compared to p-tolyl variant |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative may react with a sulfonyl chloride under basic conditions (e.g., 10% Na₂CO₃, pH 9–10, room temperature, 3–4 hours) to introduce the morpholinosulfonyl group . Catalysts like K₂CO₃ in acetonitrile under reflux (4–5 hours) can enhance coupling efficiency . Yield optimization requires monitoring stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic p-tolyl protons at δ 7.2–7.4 ppm) and confirms sulfonyl-piperazine connectivity .
- LC/MS : Validates molecular weight (e.g., m/z = 486.02 [M+1] for analogous structures) and detects impurities .
- IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling sulfonamide-containing compounds like this derivative?
- Methodology : Despite limited hazard data, assume potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and follow GHS guidelines. Store at 2–8°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodology : Use tools like AutoDock Vina to simulate binding affinities to enzymes (e.g., kinases) or receptors. The morpholinosulfonyl group may interact with polar residues (e.g., Asp/Glu), while the p-tolyl moiety could occupy hydrophobic pockets. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Confirm activity thresholds using standardized assays (e.g., cell viability assays with triplicate replicates).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Structural Analog Comparison : Compare with derivatives like [4-(4-chlorophenyl)pyrimidin-2-yl]amino analogs to isolate pharmacophore contributions .
Q. How do structural modifications (e.g., replacing p-tolyl with halogenated aryl groups) affect solubility and bioactivity?
- Methodology :
- LogP Measurement : Determine partition coefficients via shake-flask/HPLC methods. Fluorinated analogs may improve solubility (e.g., ClogP reduction from 3.5 to 2.8) .
- SAR Studies : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) and test against disease models (e.g., cancer cell lines) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
